4-bromo-3,5-dimethylthiophene-2-carbaldehyde
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Overview
Description
4-bromo-3,5-dimethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and two methyl groups on the thiophene ring, along with an aldehyde functional group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethylthiophene-2-carbaldehyde typically involves the bromination of 3,5-dimethylthiophene followed by formylation. One common method includes:
Bromination: 3,5-dimethylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-dimethylthiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH) in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-bromo-3,5-dimethylthiophene-2-carboxylic acid
Reduction: 4-bromo-3,5-dimethylthiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-3,5-dimethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial and anticancer agents.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to its ability to interact with cellular targets such as enzymes or receptors. The presence of the bromine atom and aldehyde group can enhance its reactivity and binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4,5-dimethylthiophene-2-carbaldehyde
- 4-chloro-3,5-dimethylthiophene-2-carbaldehyde
- 4-bromo-3,5-dimethylthiophene-2-methanol
Uniqueness
4-bromo-3,5-dimethylthiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the bromine atom and aldehyde group on the thiophene ring allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
63826-91-5 |
---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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